![molecular formula C18H16N2O3 B1404691 2-ciano-3-[4-(piridin-3-ilmetoxifenil)]prop-2-enoato de etilo CAS No. 1610379-65-1](/img/structure/B1404691.png)

2-ciano-3-[4-(piridin-3-ilmetoxifenil)]prop-2-enoato de etilo

Descripción general

Descripción

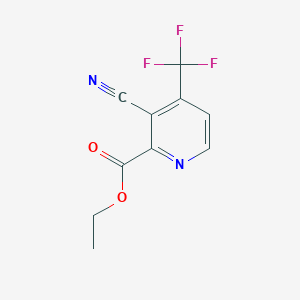

The compound contains several functional groups including a cyano group (-CN), an ester group (-COO-), and an ether group (-O-). The presence of a pyridine ring indicates that it’s a heterocyclic compound. The compound is likely to be aromatic due to the presence of the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The cyano group would introduce polarity to the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis, the cyano group could be reduced to an amine, and the ether group could be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación

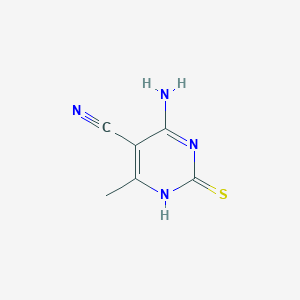

Síntesis de compuestos heterocíclicos

Este compuesto sirve como precursor para la síntesis de nuevos compuestos heterocíclicos, como pirimidina-2-tiol, pirazol y derivados de pirano. Estas estructuras heterocíclicas son significativas debido a sus inmensas actividades biológicas, que incluyen propiedades antiinflamatorias y antioxidantes .

Aplicaciones antioxidantes y antiinflamatorias

Los derivados sintetizados a partir de este compuesto han mostrado potentes actividades antiinflamatorias tanto in vitro como in vivo. También exhiben prometedoras capacidades antioxidantes contra los radicales libres, lo cual es crucial para prevenir enfermedades relacionadas con el estrés oxidativo .

Actividad anticancerígena

La investigación ha indicado que ciertos derivados de este compuesto se han probado para sus propiedades anticancerígenas, particularmente contra líneas celulares de cáncer gástrico. Esto sugiere una posible aplicación terapéutica en el tratamiento y manejo del cáncer .

Propiedades farmacológicas

Los compuestos derivados de este producto químico se han asociado con diversas propiedades farmacológicas, incluida la actividad citotóxica. Esto destaca su posible uso en el desarrollo de nuevos agentes quimioterapéuticos .

Potencial quimioterapéutico

Los derivados del compuesto son parte de la investigación en curso para explorar su papel en la quimioterapia. Su capacidad para inhibir el crecimiento de las células cancerosas los posiciona como candidatos para el desarrollo de fármacos anticancerígenos .

Síntesis de medicamentos antiinflamatorios

La síntesis de medicamentos antiinflamatorios es otra aplicación. Los derivados del compuesto se han utilizado para crear fármacos que pueden tratar potencialmente afecciones relacionadas con la inflamación .

Desarrollo de agentes antimicrobianos

Las características estructurales de este compuesto lo hacen adecuado para el desarrollo de nuevos agentes antimicrobianos. Sus derivados podrían utilizarse para combatir diversas infecciones bacterianas y fúngicas .

Investigación en biología molecular

En biología molecular, el compuesto puede utilizarse para estudiar las interacciones de proteínas y la cinética enzimática. Sus derivados pueden servir como sondas moleculares o inhibidores, proporcionando información sobre los procesos celulares .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-22-18(21)16(11-19)10-14-5-7-17(8-6-14)23-13-15-4-3-9-20-12-15/h3-10,12H,2,13H2,1H3/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDCJUAPZHLWTA-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CN=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC=C(C=C1)OCC2=CN=CC=C2)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1404610.png)

![{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1404611.png)

![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)

![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)

![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)